molecular formula C24H27N5O4 B2710579 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide CAS No. 1396759-39-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide

Cat. No.: B2710579
CAS No.: 1396759-39-9
M. Wt: 449.511
InChI Key: WGOPQICIZNGJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a piperidine moiety substituted with a 1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-27-24(31)29(19-5-3-2-4-6-19)23(26-27)17-9-11-28(12-10-17)16-22(30)25-18-7-8-20-21(15-18)33-14-13-32-20/h2-8,15,17H,9-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPQICIZNGJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the dioxin and triazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Functionalization of the 1,2,4-Triazolone Core

The 1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl group likely originates from cyclization or substitution reactions. Key pathways include:

  • Huisgen cycloaddition for triazole ring formation, followed by oxidation to introduce the ketone group (Source ).

  • N-methylation of pre-formed triazolone intermediates using methyl iodide or dimethyl sulfate under basic conditions .

Piperidine Ring Modifications

Piperidine derivatives in similar compounds (e.g., ethyl 4-(4-benzyl-3,4-dihydro-2H-1,4-benzothiazine-6-amido)piperidine-1-carboxylate , Source ) suggest:

  • N-alkylation of piperidine with halogenated intermediates.

  • Nucleophilic substitution at the piperidine nitrogen using bromoacetamide derivatives to install the acetamide side chain .

Key Reactivity and Stability

  • Hydrolysis susceptibility : The triazolone’s carbonyl group may undergo hydrolysis under acidic or basic conditions, requiring stabilization via steric hindrance or electron-withdrawing groups .

  • Oxidative stability : The benzodioxin ring is prone to oxidation at the methylene bridge, necessitating inert atmospheres during synthesis .

Table 1: Comparative Reaction Pathways in Analogous Compounds

Reaction TypeExample CompoundConditionsYield (%)Source
Acetamide couplingN-Benzyl-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamideEDC, DCM, RT78
Triazolone N-methylation1-Methyl-5-oxo-4-phenyl-1,2,4-triazol-3-ylCH₃I, K₂CO₃, DMF85
Piperidine N-alkylationEthyl 4-(4-benzyl-1,4-benzothiazine-6-amido)piperidine-1-carboxylateBrCH₂COCl, Et₃N, THF65
Benzodioxin cyclization6-Amino-2,3-dihydro-1,4-benzodioxinCatechol + 1,2-dibromoethane, K₂CO₃72

Research Gaps and Challenges

  • Stereoselectivity : The piperidine-triazolone junction may require chiral resolution to isolate enantiomers, which is undocumented in current sources.

  • Scale-up limitations : Low yields in multi-step syntheses (e.g., <70% in triazolone functionalization) highlight optimization needs .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various piperidine and triazole moieties. The process typically includes:

  • Formation of Benzodioxin Derivatives : Starting from 2,3-dihydrobenzo[1,4]dioxin, various substituents are introduced to create the desired benzodioxin structure.
  • Piperidine and Triazole Integration : The piperidine ring is then functionalized with triazole derivatives to enhance biological activity. The resulting compound is characterized by its complex structure which includes multiple heterocycles.

Biological Activities

Research has indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide exhibits several promising biological activities:

1. Enzyme Inhibition :

  • Studies have shown that related compounds with benzodioxin moieties can inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

2. Antimicrobial Properties :

  • Compounds derived from benzodioxin structures have demonstrated antimicrobial activity against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceuticals .

3. Anticancer Activity :

  • Some studies have indicated that derivatives of benzodioxins exhibit cytotoxic effects against cancer cell lines. This is attributed to their ability to induce apoptosis in malignant cells .

Therapeutic Implications

Given its diverse biological activities, this compound has potential therapeutic applications:

Therapeutic Area Potential Application
DiabetesInhibition of α-glucosidase for blood sugar control
NeurologyAcetylcholinesterase inhibition for Alzheimer's treatment
OncologyCytotoxic effects against cancer cells

Case Studies

Recent research has highlighted specific case studies demonstrating the efficacy of related compounds:

Case Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of benzodioxin derivatives. The results indicated significant inhibition of α-glucosidase activity with IC50 values indicating potential for T2DM management .

Case Study 2 : Another investigation focused on the anticancer properties of benzodioxin derivatives against human cancer cell lines. The study reported a dose-dependent response in cell viability assays, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzodioxin-acetamide backbone with analogs but diverges in the heterocyclic substituents on the piperidine ring. Key comparisons include:

Compound Heterocyclic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl C24H25N5O4 447.49 Triazolone core enhances polarity and hydrogen-bonding potential.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(Furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl C23H22N4O4S 450.51 Thioether linkage; furan and pyridine groups may improve lipophilicity.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl C25H24N4O6 476.49 Pyrazolo-pyrazine core with methoxy groups; likely impacts π-π interactions.

Structural Implications :

  • Target vs. The sulfur atom in may confer metabolic stability but reduce polarity.
  • Target vs. Compound : The pyrazolo-pyrazine system in offers a planar aromatic system, contrasting with the non-planar triazolone-piperidine in the target. The 3,4-dimethoxyphenyl group in could enhance membrane permeability via lipophilicity.
Spectroscopic Comparisons

Evidence from NMR studies on analogous compounds (e.g., benzoxazine derivatives) indicates that substituent changes alter chemical environments, particularly in regions proximal to the heterocyclic core . For instance:

  • Triazolone vs. Pyrazolo-pyrazine : The triazolone’s ketone group would deshield nearby protons (e.g., piperidine CH2 groups), leading to distinct δ values in ¹H NMR compared to ’s pyrazolo-pyrazine system.
  • Thioether vs. Acetamide Linkage : Compound ’s thioether (C–S–C) may result in upfield shifts for adjacent protons relative to the target’s acetamide linker.
Docking and Computational Insights

For example:

  • The triazolone’s ketone may form strong hydrogen bonds with kinase active sites (e.g., ROCK1), whereas ’s furan and pyridine could favor hydrophobic pockets.
  • The methoxy groups in might enhance π-stacking in aromatic-rich binding sites but reduce solubility.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, enzyme inhibition studies, and potential clinical implications.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with various 2-bromo-N-(un/substituted phenyl)acetamides in the presence of a base like lithium hydride in DMF (Dimethylformamide) .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as proton nuclear magnetic resonance (¹H-NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures.

Enzyme Inhibition Studies

Recent studies have focused on evaluating the inhibitory effects of this compound on various enzymes that are critical in metabolic pathways:

  • α-glucosidase Inhibition : This enzyme plays a key role in carbohydrate metabolism. The synthesized compounds were screened for their ability to inhibit α-glucosidase activity. Inhibitory activity was observed with IC₅₀ values indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Given the relevance of acetylcholinesterase in neurodegenerative diseases like Alzheimer's disease (AD), the compound's activity against this enzyme was also assessed. Results indicated promising inhibitory effects that could contribute to therapeutic strategies for AD .

Antitumor Activity

The compound's derivatives have also been tested for antitumor activity across various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound ACaco2<10
Compound BHCT116<10
Compound CMDA-MB 231>10

These results suggest that certain derivatives exhibit significant cytotoxicity against colorectal and breast cancer cell lines, indicating potential for further development as anticancer agents .

Case Study 1: Antidiabetic Potential

A study evaluated the antidiabetic potential of a series of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) scaffolds. The results showed that specific modifications enhanced α-glucosidase inhibition significantly compared to the parent compounds. This suggests that structural optimization can lead to more effective antidiabetic agents .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of these compounds in models of neurodegeneration. Compounds demonstrated the ability to reduce oxidative stress markers and improve cognitive function parameters in animal models, supporting their potential use in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide?

  • Methodology : The compound’s synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or condensation of hydrazines with carbonyl derivatives .
  • Step 2 : Functionalization of the piperidine ring through nucleophilic substitution or reductive amination to introduce the acetamide moiety .
  • Step 3 : Coupling the benzodioxin fragment using amide bond-forming agents (e.g., EDC/HOBt) under inert conditions .
    • Key Data : Yields for triazole formation typically range from 60–75% under optimized conditions (reflux in ethanol, 12–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • NMR : Focus on δ 1.5–2.5 ppm (piperidine protons), δ 4.2–4.5 ppm (benzodioxin O–CH₂–O), and δ 7.2–8.1 ppm (aromatic protons) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with an error margin < 5 ppm .
  • IR : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and triazole C–N absorption at ~1450 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution and frontier molecular orbitals (FMOs) for reactivity insights .
  • Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or kinases, prioritizing binding affinities < −7.0 kcal/mol .
    • Case Study : A related benzodioxin-acetamide analog showed a docking score of −8.2 kcal/mol with COX-2, correlating with in vitro IC₅₀ values of 1.2 µM .

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

  • Methodology :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Bioassay Reproducibility : Test biological activity under standardized conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
    • Example : Discrepancies in IC₅₀ values for triazole-containing compounds were resolved by controlling solvent polarity (DMSO < 0.1% v/v) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Prioritize structural modifications (e.g., replacing labile esters with amides) .
  • pH-Solubility Profiling : Use shake-flask methods across pH 1–7.4 to identify buffering agents (e.g., citrate) that enhance solubility without degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.